2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted at positions 4 and 5 with a 4-fluorophenyl and benzyl group, respectively. The sulfanyl group at position 3 connects to an acetamide moiety, which is further linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
2-[[5-benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4OS/c1-2-18-8-12-21(13-9-18)27-24(31)17-32-25-29-28-23(16-19-6-4-3-5-7-19)30(25)22-14-10-20(26)11-15-22/h3-15H,2,16-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGMNLCMONDRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763139-01-1 | |
| Record name | 2-((5-BENZYL-4-(4-F-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-ETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Benzyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the Sulfanyl Linkage: This involves the reaction of a thiol with the triazole ring.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The triazole ring and fluorophenyl group are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on substituents, physical properties, and reported bioactivities:
Key Structural and Functional Insights:
Bromophenyl (Compound 9c) and 4-ethylphenyl substituents (Target, VUAA1) contribute to steric bulk, which could influence receptor specificity or metabolic stability .
Physical Properties: Melting points for fluorophenyl-substituted analogs (e.g., 219–247°C in ) are higher than non-fluorinated derivatives (e.g., 161–184°C in ), likely due to increased crystallinity from aromatic stacking .
Synthetic Considerations :
- Triazole-thioacetamides are typically synthesized via cyclization of thiosemicarbazides or nucleophilic substitution reactions. The target compound’s benzyl group may require protective strategies to avoid side reactions during synthesis .
Biological Activity: VUAA1 and OLC-12 demonstrate the importance of the 4-ethylphenyl acetamide group in Orco agonism, suggesting the target compound may share this activity .
Biological Activity
The compound 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and reports.
- Molecular Formula : C26H26FN3S
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to the presence of the triazole ring, which is known to interact with various biological targets. Triazoles are recognized for their antifungal and anticancer properties, often functioning through inhibition of specific enzymes or receptors involved in cellular processes.
Anticancer Activity
Research has indicated that triazole derivatives can exhibit significant anticancer properties. In a study focused on similar compounds, it was found that triazole-based structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Study:
A compound structurally similar to the target compound was screened against multiple cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM, indicating moderate to high potency against these cells .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may possess significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the sulfanyl group may contribute to the compound's ability to interact with biological targets effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
